2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE is a complex organic compound that features a furan ring, a methylbenzenesulfonyl group, a morpholine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Methylbenzenesulfonyl Group: This step involves sulfonylation of the furan ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Oxazole Ring: The oxazole ring can be formed through the cyclization of an α-hydroxy ketone with an amide.
Attachment of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution using 2-chloroethylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The furan and oxazole rings can participate in π-π stacking interactions, while the sulfonyl and morpholine groups can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(FURAN-2-YL)-4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE: Lacks the methyl group on the benzene ring.
2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(PIPERIDIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the methyl group on the benzene ring and the morpholine moiety makes 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE unique. These structural features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N3O4S, and it features several functional groups that contribute to its biological properties:
- Furan ring : Known for its role in various biological activities.
- Morpholine group : Often associated with enhanced solubility and bioavailability.
- Sulfonyl moiety : Implicated in interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxazole ring through cyclization reactions involving α-haloketones and amides.
- Alkylation with furan-2-ylmethyl halides under basic conditions.
- Introduction of the morpholine group , which may involve nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Case Study 1 : A related compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibition rates, suggesting potential use in treating infections caused by resistant strains .
Antitumor Activity
Oxazole derivatives have been investigated for their antitumor properties. The mechanisms often involve inhibition of key enzymes or pathways crucial for cancer cell proliferation.
- Case Study 2 : Studies have shown that compounds with similar structural features inhibit BRAF(V600E) mutations, a common target in certain cancers .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are vital in treating chronic inflammatory diseases.
- Research Findings : Certain oxazole derivatives were found to inhibit nitric oxide production in macrophages, indicating a potential mechanism for reducing inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Furan Substitution : The presence of the furan ring enhances interaction with biological targets due to its electron-rich nature.
- Morpholine Group : This moiety improves solubility, facilitating better absorption and distribution in biological systems.
- Sulfonyl Group Influence : The sulfonyl group is essential for binding affinity to target proteins or enzymes.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organism | IC50/EC50 Values |
---|---|---|---|
Compound A | Antimicrobial | Staphylococcus aureus | 12 µM |
Compound B | Antitumor | BRAF(V600E) | 25 µM |
Compound C | Anti-inflammatory | Macrophages | 30 µM |
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-4-6-16(7-5-15)29(24,25)20-19(21-8-9-23-10-13-26-14-11-23)28-18(22-20)17-3-2-12-27-17/h2-7,12,21H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRRSFRAHFELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.